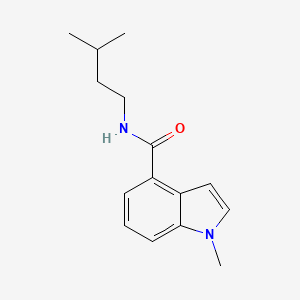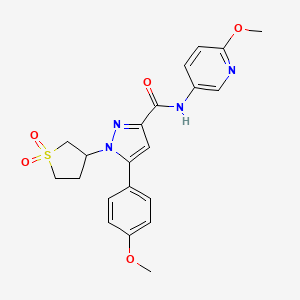![molecular formula C19H18BrN3O2 B14933033 N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B14933033.png)
N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromophenyl group, an indole core, and a carboxamide linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The bromophenyl group is introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
The final step involves the coupling of the bromophenyl group with the indole core through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives
Reduction: Formation of indole-3-methanol derivatives
Substitution: Formation of various substituted phenyl derivatives
Scientific Research Applications
N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various biological receptors, while the bromophenyl group can enhance the compound’s binding affinity and specificity. The carboxamide linkage plays a crucial role in stabilizing the compound’s structure and facilitating its interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide
- N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide
- N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide
Uniqueness
N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and can influence its interactions with biological targets, making it a valuable molecule for various research applications.
Properties
Molecular Formula |
C19H18BrN3O2 |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
N-[2-[(2-bromobenzoyl)amino]ethyl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C19H18BrN3O2/c1-23-12-15(13-6-3-5-9-17(13)23)19(25)22-11-10-21-18(24)14-7-2-4-8-16(14)20/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
JEGOHKQSXYYDIV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-(butan-2-yl)-N-(3-methoxypropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14932959.png)
![2-(2-hydroxyphenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14932966.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B14932983.png)
![N-(furan-2-ylmethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B14932985.png)
![4-(3-chlorophenyl)-N-[(2S)-1-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-1-oxopropan-2-yl]piperazine-1-carboxamide](/img/structure/B14932990.png)

![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide](/img/structure/B14932996.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B14933003.png)
![N-(4-methoxybenzyl)-4-[2-(pyridin-4-yl)ethyl]piperazine-1-carboxamide](/img/structure/B14933006.png)
![4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one](/img/structure/B14933013.png)
![N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B14933014.png)

![4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B14933034.png)

